molecular formula C15H14ClNO4S B13716750 Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate

Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13716750
M. Wt: 339.8 g/mol
InChI Key: VWXKJDNXHLAQNS-UHFFFAOYSA-N
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Description

Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core substituted with chloro and sulfamoyl groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by the introduction of the chloro and sulfamoyl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the sulfamoyl group can produce a sulfonamide .

Scientific Research Applications

Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response. By binding to the intracellular domain of TLR4, the compound suppresses the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TLR4 signaling sets it apart from other similar compounds .

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-sulfamoylphenyl)benzoate

InChI

InChI=1S/C15H14ClNO4S/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(13(16)9-12)22(17,19)20/h3-9H,2H2,1H3,(H2,17,19,20)

InChI Key

VWXKJDNXHLAQNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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